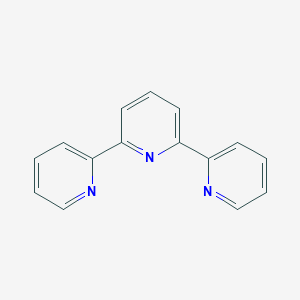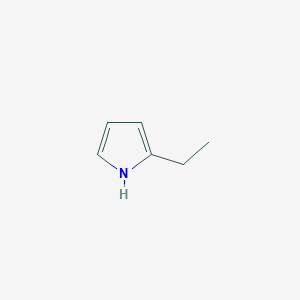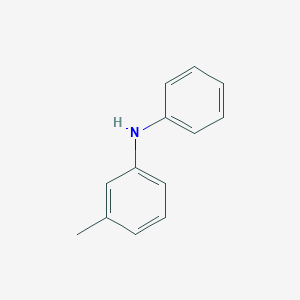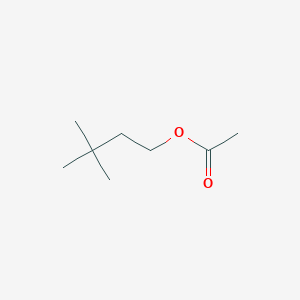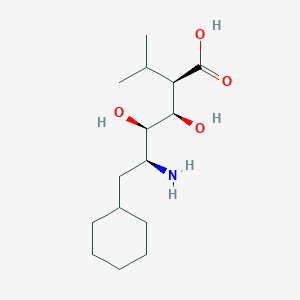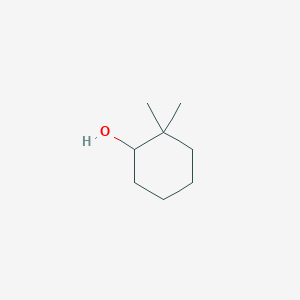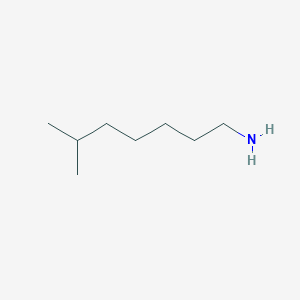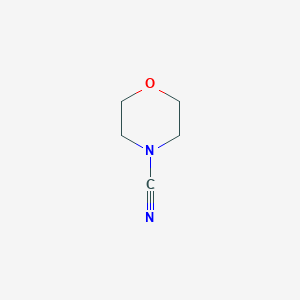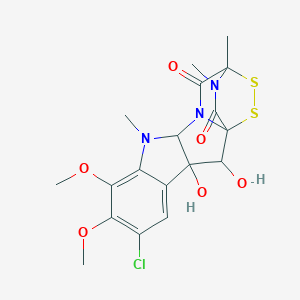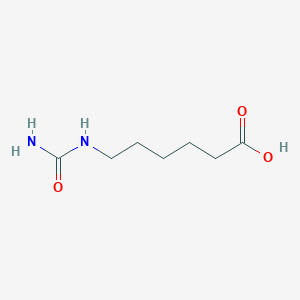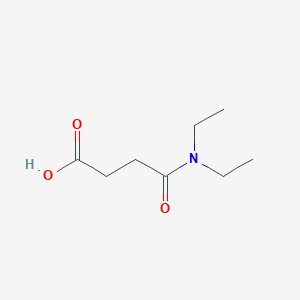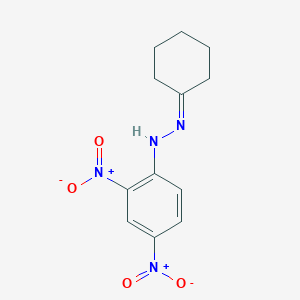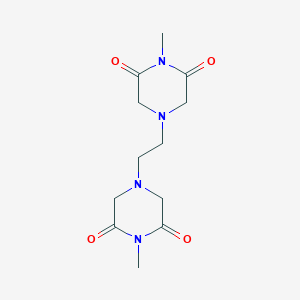
4,4'-Ethylenebis(1-methyl-2,6-piperazinedione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'4,4'-Ethylenebis(1-methyl-2,6-piperazinedione)' is a chemical compound commonly known as EMED. It is a cyclic imide derivative of ethylenediamine and is widely used in scientific research applications due to its unique properties. EMED is a potent inhibitor of metalloproteinases, which are enzymes responsible for the degradation of extracellular matrix proteins.
Mecanismo De Acción
EMED inhibits the activity of metalloproteinases by binding to the zinc ion in the enzyme's active site. This binding prevents the enzyme from cleaving extracellular matrix proteins, thereby inhibiting tissue remodeling and repair. Additionally, EMED has been shown to induce apoptosis in cancer cells by inhibiting the activity of matrix metalloproteinase-2.
Efectos Bioquímicos Y Fisiológicos
EMED has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, reduce the inflammation response, and improve cardiac function. Additionally, EMED has been shown to induce apoptosis in cancer cells by inhibiting the activity of matrix metalloproteinase-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMED has various advantages and limitations for lab experiments. One of the advantages is its potent inhibitory effect on metalloproteinases, which makes it a valuable tool for investigating the role of metalloproteinases in various pathological conditions. However, EMED has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are various future directions for EMED research. One potential future direction is investigating the role of EMED in the treatment of cancer. EMED has been shown to induce apoptosis in cancer cells, and further research could investigate its potential as a cancer treatment. Additionally, future research could investigate the potential of EMED in the treatment of other pathological conditions, such as cardiovascular diseases and inflammation.
Conclusion
In conclusion, EMED is a cyclic imide derivative of ethylenediamine that is widely used in scientific research applications due to its potent inhibitory effect on metalloproteinases. It is synthesized by reacting ethylenediamine with maleic anhydride and methylamine. EMED has various biochemical and physiological effects, including inhibiting the migration and invasion of cancer cells, reducing the inflammation response, and improving cardiac function. EMED has various advantages and limitations for lab experiments, and future research could investigate its potential as a cancer treatment and in the treatment of other pathological conditions.
Métodos De Síntesis
EMED can be synthesized by reacting ethylenediamine with maleic anhydride. The reaction leads to the formation of a cyclic imide derivative, which is then further reacted with methylamine to yield EMED. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
EMED is widely used in scientific research applications due to its potent inhibitory effect on metalloproteinases. Metalloproteinases are a family of enzymes responsible for the degradation of extracellular matrix proteins, which play a crucial role in tissue remodeling and repair. EMED has been shown to inhibit the activity of various metalloproteinases, including collagenase, gelatinase, and stromelysin. Therefore, it has been used in various studies to investigate the role of metalloproteinases in various pathological conditions, such as cancer, inflammation, and cardiovascular diseases.
Propiedades
Número CAS |
1155-54-0 |
|---|---|
Nombre del producto |
4,4'-Ethylenebis(1-methyl-2,6-piperazinedione) |
Fórmula molecular |
C12H18N4O4 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
1-methyl-4-[2-(4-methyl-3,5-dioxopiperazin-1-yl)ethyl]piperazine-2,6-dione |
InChI |
InChI=1S/C12H18N4O4/c1-13-9(17)5-15(6-10(13)18)3-4-16-7-11(19)14(2)12(20)8-16/h3-8H2,1-2H3 |
Clave InChI |
OPWGVQGWPKYWOA-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)C |
SMILES canónico |
CN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)C |
Otros números CAS |
1155-54-0 |
Sinónimos |
4,4'-ethylenebis(1-methyl-2,6-piperazinedione) ICRF 158 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



